molecular formula C10H9N3O3 B1522113 5-methyl-1-(3-nitrophenyl)-2,3-dihydro-1H-imidazol-2-one CAS No. 13870-56-9

5-methyl-1-(3-nitrophenyl)-2,3-dihydro-1H-imidazol-2-one

Cat. No. B1522113
CAS RN: 13870-56-9
M. Wt: 219.2 g/mol
InChI Key: CBWFSQDBSMKXCO-UHFFFAOYSA-N
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Description

The compound “5-methyl-1-(3-nitrophenyl)-2,3-dihydro-1H-imidazol-2-one” is a complex organic molecule that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .

Scientific Research Applications

Inhibition of Aldehyde Dehydrogenase

  • Nitrefazole, a derivative related to 5-methyl-1-(3-nitrophenyl)-2,3-dihydro-1H-imidazol-2-one, has been shown to strongly inhibit aldehyde dehydrogenase, an enzyme involved in alcohol metabolism. The synthesis and structural assignment of this compound and its isomers have been explored, highlighting the role of the nitro group in the imidazole ring (Klink, Pachler, & Gottschlich, 1985).

Synthesis and Biological Activity

  • Research has been conducted on the synthesis and in vitro antibacterial activity of 5-substituted 1-methyl-4-nitro-1H-imidazole derivatives, including those structurally similar to 5-methyl-1-(3-nitrophenyl)-2,3-dihydro-1H-imidazol-2-one. These compounds have shown potent activity against certain Gram-positive bacteria (Letafat et al., 2008).

Chemical Synthesis Techniques

  • The one-pot synthesis of trisubstituted imidazoles, which could include derivatives like 5-methyl-1-(3-nitrophenyl)-2,3-dihydro-1H-imidazol-2-one, has been developed. This method involves sequential one-pot steps for creating diverse functionalized imidazoles, useful in various research contexts (Yugandar et al., 2016).

Coordination Chemistry

  • Studies on chiral 3-(2'-imidazolinyl)anilines, closely related to the chemical , have led to the synthesis of unsymmetrical chiral PCN pincer palladium(II) and nickel(II) complexes. These complexes are significant in coordination chemistry and offer insights into potential applications of similar imidazole derivatives (Yang et al., 2011).

Antibacterial and Antiprotozoal Effects

  • The antibacterial and antiprotozoal effects of imidazole derivatives, including structures akin to 5-methyl-1-(3-nitrophenyl)-2,3-dihydro-1H-imidazol-2-one, have been studied, showing potential applications in treating microbial infections (Cavalleri, Volpe, & Arioli, 1977).

properties

IUPAC Name

4-methyl-3-(3-nitrophenyl)-1H-imidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3/c1-7-6-11-10(14)12(7)8-3-2-4-9(5-8)13(15)16/h2-6H,1H3,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBWFSQDBSMKXCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=O)N1C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-1-(3-nitrophenyl)-2,3-dihydro-1H-imidazol-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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